molecular formula C19H18ClN3O2 B2953696 6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428374-08-6

6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2953696
CAS No.: 1428374-08-6
M. Wt: 355.82
InChI Key: BLPAPTHETOLMCY-UHFFFAOYSA-N
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Description

6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a nicotinonitrile core, a piperidine ring, and a chlorophenylacetamide group. The piperidine moiety is a common feature in bioactive molecules and is frequently utilized in the synthesis of complex therapeutic agents . The presence of the nicotinonitrile group is particularly noteworthy, as this scaffold bears a resemblance to dihydropyridine, a structure that has revolutionized pharmaceutical research and is the foundational core of several blockbuster drugs . While the specific biological profile and mechanism of action for this compound are not yet fully characterized and require further investigation, its sophisticated architecture suggests potential as a key intermediate. Researchers can leverage this compound in the synthesis of more complex molecules, for the exploration of structure-activity relationships (SAR), or as a candidate for high-throughput screening in various biological assays. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-16-4-1-14(2-5-16)11-19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPAPTHETOLMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that combines elements of piperidine and nicotinonitrile structures. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₇H₁₉ClN₂O
  • CAS Number : 10892005
  • Structural Representation :
6 1 2 4 Chlorophenyl acetyl piperidin 4 yl oxy nicotinonitrile\text{6 1 2 4 Chlorophenyl acetyl piperidin 4 yl oxy nicotinonitrile}

Antibacterial Activity

Research indicates that compounds with piperidine and chlorophenyl moieties exhibit significant antibacterial properties. In a study examining various piperidine derivatives, it was found that those with electron-donating groups on the phenyl ring showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM . The presence of the piperidine ring is often linked to enhanced antifungal properties in various derivatives.

Enzyme Inhibition

In addition to its antimicrobial activities, the compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This property is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease . The inhibition potency varies among different derivatives, highlighting the importance of structural modifications in enhancing bioactivity.

Study on Piperidine Derivatives

In a comprehensive study focusing on synthesized piperidine derivatives, researchers evaluated their biological activities across multiple parameters, including antibacterial and antifungal effects. The study highlighted that modifications to the piperidine structure significantly influenced the biological outcomes, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Clinical Implications

The biological activities of compounds like This compound are not only relevant in laboratory settings but also have potential clinical implications. Their efficacy against resistant bacterial strains and their role in enzyme inhibition position them as promising candidates for further pharmacological exploration.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 2: 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt
  • Structure : Features a benzo[d][1,3]dioxole core, piperidine ring, and 4-chlorophenyl group.
  • Activity : Acts as an IP agonist with enhanced pharmacokinetic (PK) properties, including prolonged plasma half-life compared to beraprost sodium. Inhibits platelet aggregation, suggesting cardiovascular applications .
  • Key Differences: The benzo[d][1,3]dioxole core and phosphoric acid salt substituent contrast with the nicotinonitrile core and acetylated piperidine in the target compound. These structural variations likely alter target selectivity and metabolic stability.
Compound 15: Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate
  • Structure: Contains a nicotinate ester, benzylpiperidine, and cyano group.
  • Key Differences : The benzylpiperidine and ester groups differ from the acetylated piperidine and free nitrile in the target compound. These modifications may influence blood-brain barrier penetration and enzymatic inhibition potency.
USP-Listed Related Compounds
  • Examples include 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride and 2-(4-isobutylphenyl)prop-2-enoic acid. These compounds highlight the prevalence of chlorophenyl and nitrile groups in pharmacopeial impurities, underscoring their stability challenges during synthesis .

Structure-Activity Relationship (SAR) Analysis

Feature Target Compound Compound 2 Compound 15
Core Structure Nicotinonitrile Benzo[d][1,3]dioxole Nicotinate ester
Piperidine Substitution 4-Chlorophenyl acetyl Phosphoric acid salt Benzyl group
Key Functional Groups Nitrile, acetylated piperidine Chlorophenyl, carboxylic acid Cyano, methyl, benzylpiperidine
Therapeutic Target Hypothesized: Kinases or AChE/BChE IP receptors (platelet inhibition) AChE/BChE (neurodegeneration)
PK Properties Unknown (inferred moderate lipophilicity) Long plasma half-life Likely moderate BBB penetration
SAR Insights :
  • The nicotinonitrile core in the target compound and Compound 15 may facilitate hydrogen bonding with enzymatic targets, though ester vs. nitrile functionalities could alter binding kinetics.
  • Piperidine substitutions (acetyl vs. benzyl vs. phosphoric acid) critically influence metabolic stability and selectivity. For example, acetylated piperidine in the target compound may reduce first-pass metabolism compared to Compound 15’s benzyl group.

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